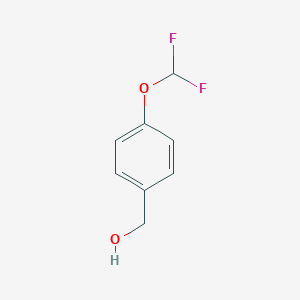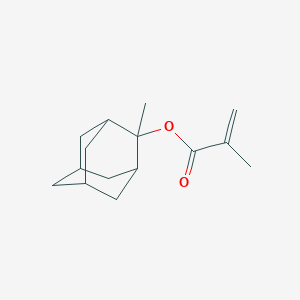![molecular formula C11H19N B065421 (5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane CAS No. 176849-13-1](/img/structure/B65421.png)
(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is a complex organic compound that belongs to the family of tropane alkaloids.
准备方法
The synthesis of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) typically involves enantioselective construction methods. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system comprising a rhodium (II) complex and a chiral Lewis acid . This method allows for the formation of the bicyclic scaffold with high diastereo- and enantioselectivity. Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production .
化学反应分析
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
科学研究应用
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids, which are known for their pharmacological properties . In biology, it is used to study the mechanisms of action of tropane alkaloids and their interactions with biological targets.
作用机制
The mechanism of action of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) involves its interaction with specific molecular targets in the body. These targets include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound exerts its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways .
相似化合物的比较
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is unique among tropane alkaloids due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as cocaine and atropine, which also interact with neurotransmitter receptors and have similar pharmacological effects . the specific structure of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) confers unique properties that make it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
176849-13-1 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC 名称 |
(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H19N/c1-8(2)11-10-5-7-12(11)6-4-9(10)3/h8,10-11H,3-7H2,1-2H3/t10-,11-/m0/s1 |
InChI 键 |
NUCCBJPYYYIQEM-QWRGUYRKSA-N |
SMILES |
CC(C)C1C2CCN1CCC2=C |
手性 SMILES |
CC(C)[C@H]1[C@H]2CCN1CCC2=C |
规范 SMILES |
CC(C)C1C2CCN1CCC2=C |
同义词 |
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



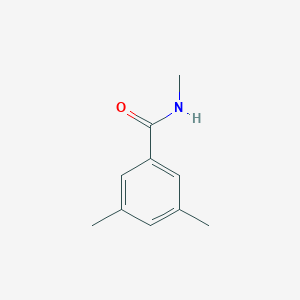

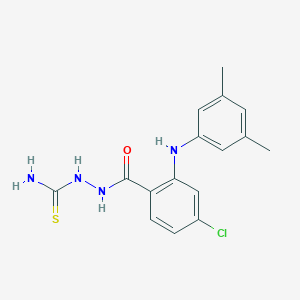
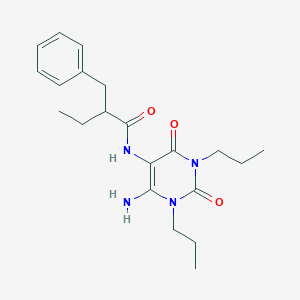
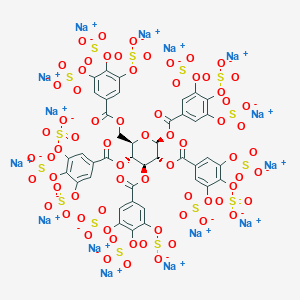
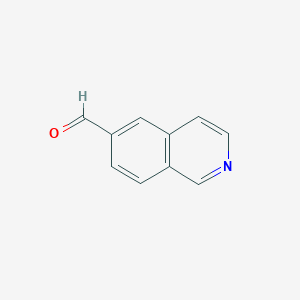

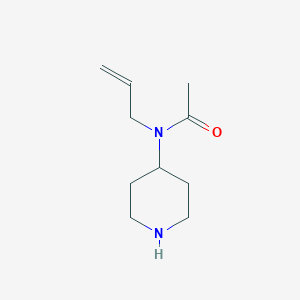
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
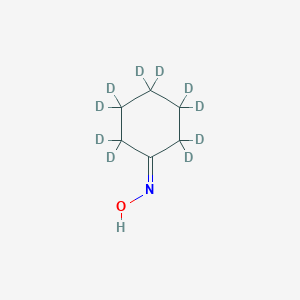
![tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate](/img/structure/B65367.png)
